molecular formula C15H17BrN2O4 B1400549 1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate CAS No. 1228451-59-9

1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate

Cat. No.: B1400549
CAS No.: 1228451-59-9
M. Wt: 369.21 g/mol
InChI Key: ZKXZOFFIRRPITF-UHFFFAOYSA-N
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Description

1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate typically involves multi-step organic reactions

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate would depend on its specific application. In medicinal chemistry, indazole derivatives often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate can be compared with other indazole derivatives such as:

    1-tert-butyl 3-ethyl 6-chloro-1H-indazole-1,3-dicarboxylate: Similar structure but with a chloro substituent instead of bromo.

    1-tert-butyl 3-ethyl 6-fluoro-1H-indazole-1,3-dicarboxylate: Similar structure but with a fluoro substituent instead of bromo.

    1-tert-butyl 3-ethyl 6-iodo-1H-indazole-1,3-dicarboxylate: Similar structure but with an iodo substituent instead of bromo.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 6-bromoindazole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4/c1-5-21-13(19)12-10-7-6-9(16)8-11(10)18(17-12)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXZOFFIRRPITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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